

A Comprehensive Technical Guide to N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester

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Compound of Interest

Compound Name: *Boc-Tyr-OMe*

Cat. No.: *B558187*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, a critical amino acid derivative in the fields of peptide synthesis and pharmaceutical research. This document outlines its chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern drug development.

Core Properties and Identification

N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, also known as N-Boc-L-tyrosine methyl ester or **Boc-Tyr-OMe**, is a derivative of the amino acid L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the methyl ester on the carboxyl terminus render it a stable and versatile building block for the synthesis of complex peptides.^[1] Its CAS Registry Number is 4326-36-7.^{[2][3][4]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is presented in Table 1. This data is essential for its identification, handling, and use in various experimental settings.

Property	Value
CAS Number	4326-36-7
Molecular Formula	C15H21NO5
Molecular Weight	295.33 g/mol [5]
Appearance	White to off-white powder or crystal[1][2][3]
Melting Point	100-109 °C[1][3][6]
Optical Rotation [α]D	+48.0 to +52.0° (c=1 in chloroform)[2][3]
Purity (HPLC)	≥97%[1][2][3]
IUPAC Name	methyl (2S)-2-[[[(tert-butoxy)carbonyl]amino]-3-(4-hydroxyphenyl)propanoate[3][5]
Synonyms	N-Boc-L-tyrosine methyl ester, Boc-Tyr-OMe[2][4]

Applications in Research and Drug Development

N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is a fundamental reagent in the synthesis of peptides and peptidomimetics. Its primary applications include:

- Peptide Synthesis:** It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of tyrosine residues into peptide chains.[1] The Boc protecting group prevents unwanted side reactions at the amino terminus during peptide coupling.
- Drug Development:** This compound is integral to the development of novel therapeutics, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.[1][7] It is also utilized in the development of targeted cancer therapies, where it can be used to modify compounds to improve their selectivity and potency.[1]
- Bioconjugation:** It is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces, which can enhance the efficacy of drug delivery systems.[1][7]

- Protein Labeling: The derivative is used for labeling proteins in various biochemical assays, aiding in the study of protein interactions and functions.[\[1\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester and its subsequent use in solid-phase peptide synthesis.

Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester

This protocol describes a common method for the synthesis of N-Boc-L-tyrosine methyl ester from L-tyrosine.

Materials:

- L-tyrosine
- Dry Methanol
- Thionyl chloride
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine
- Ethyl acetate
- 2 M aqueous HCl
- Brine (saturated aqueous sodium chloride)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:[\[8\]](#)

- **Esterification:** Suspend L-tyrosine (1 equivalent) in dry methanol. Add thionyl chloride (4 equivalents) dropwise to the suspension. Heat the reaction mixture at reflux for 3 hours under an inert atmosphere (e.g., argon). After cooling, remove the solvent by rotary evaporation.
- **Boc Protection:** To the crude L-tyrosine methyl ester hydrochloride, add dry methanol, di-tert-butyl dicarbonate (1.1 equivalents), and triethylamine (1.1 equivalents). Stir the mixture at room temperature for 48 hours under an inert atmosphere.
- **Work-up and Extraction:** Remove the solvents by rotary evaporation. Dilute the residue with water and adjust the pH to approximately 2-3 with a 2 M aqueous HCl solution. Extract the product into ethyl acetate.
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for using N-Boc-L-tyrosine methyl ester in Boc-based solid-phase peptide synthesis.

Materials:

- N-Boc-L-tyrosine methyl ester
- Resin (e.g., Merrifield resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)

- Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU)
- N,N-Dimethylformamide (DMF)

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel.
- Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DCM. Wash the resin thoroughly with DCM and then neutralize with a solution of DIPEA in DCM.
- Coupling: Dissolve N-Boc-L-tyrosine methyl ester and a coupling agent in DMF. Add this solution to the deprotected resin and agitate the mixture to facilitate the coupling reaction.
- Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
- Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

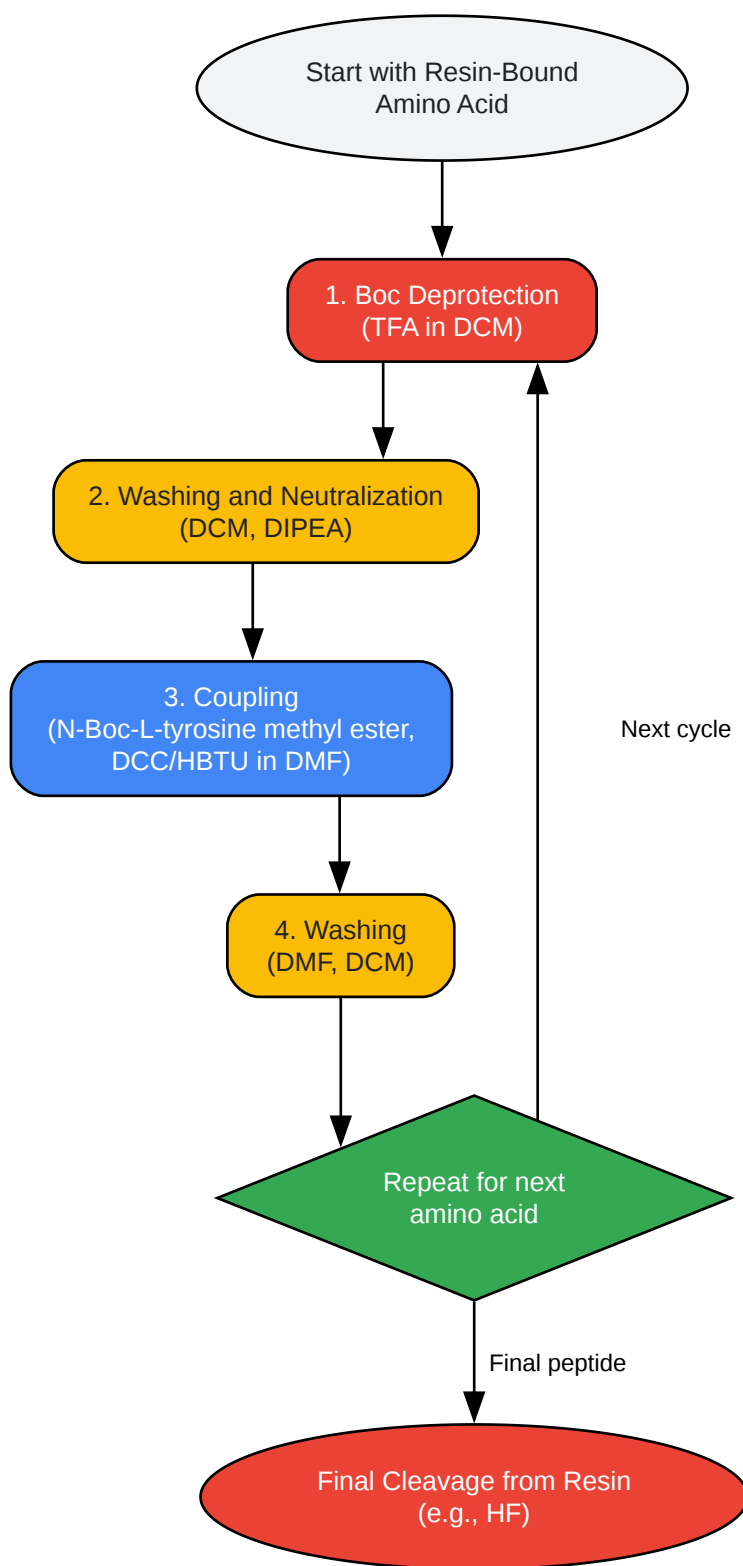
Visualizations

The following diagrams illustrate the synthesis workflow and the general logic of solid-phase peptide synthesis utilizing N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester.



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Caption: Synthesis workflow for N-Boc-L-tyrosine methyl ester.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

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